4'-Chloro-2-methyl-1,1'-biphenyl
Description
Properties
CAS No. |
89346-57-6 |
|---|---|
Molecular Formula |
C13H11Cl |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
1-chloro-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Cl/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3 |
InChI Key |
RMESIKIOAHNIGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
A Technical Guide to the Solubility Profile of 4'-chloro-2-methyl-1,1'-biphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4'-chloro-2-methyl-1,1'-biphenyl is a substituted aromatic hydrocarbon of interest in organic synthesis and materials science. A comprehensive understanding of its solubility in various organic solvents is fundamental for its application in synthesis, purification, formulation, and analytical characterization. This technical guide provides a framework for approaching the solubility of 4'-chloro-2-methyl-1,1'-biphenyl. Due to the limited availability of specific experimental solubility data for this compound in the public domain, this guide synthesizes information on the solubility of structurally related compounds, such as polychlorinated biphenyls (PCBs) and other biphenyl derivatives, to predict its solubility behavior. Furthermore, a detailed, self-validating experimental protocol for determining its solubility is provided, empowering researchers to generate precise and reliable data.
Physicochemical Properties of 4'-chloro-2-methyl-1,1'-biphenyl and Related Compounds
Understanding the physicochemical properties of a solute and solvent is paramount to predicting solubility. 4'-chloro-2-methyl-1,1'-biphenyl is a solid at room temperature with a molecular structure that dictates its interactions with various solvents.
Table 1: Physicochemical Properties of 4'-chloro-2-methyl-1,1'-biphenyl and Parent Compounds
| Property | 4'-chloro-2-methyl-1,1'-biphenyl | Biphenyl (Parent Compound) | 4-Chlorobiphenyl |
| Molecular Formula | C₁₃H₁₁Cl | C₁₂H₁₀ | C₁₂H₉Cl |
| Molecular Weight | 202.68 g/mol | 154.21 g/mol | 188.65 g/mol [1] |
| Appearance | Solid (predicted) | Colorless crystals[2] | Solid[1] |
| Melting Point | Data not available | 69.2 °C | 77-78 °C |
| Boiling Point | Data not available | 255 °C[2] | 291 °C |
| Water Solubility | Very low (predicted) | Insoluble[2] | 1.41 x 10⁻⁷ mole fraction at 298 K[3] |
The presence of the chlorine atom and the methyl group on the biphenyl backbone introduces polarity and alters the molecule's symmetry compared to the parent biphenyl structure. The chlorine atom increases the molecular weight and introduces a polar C-Cl bond, while the methyl group adds a nonpolar, space-filling substituent. These features suggest that its solubility will be governed by a balance of van der Waals forces, dipole-dipole interactions, and potential pi-pi stacking.
Predicted Solubility Profile in Organic Solvents
Based on the principles of "like dissolves like" and data from structurally similar compounds like other PCBs and substituted biphenyls, a qualitative solubility profile for 4'-chloro-2-methyl-1,1'-biphenyl can be predicted.[4][5]
-
High Solubility Predicted in:
-
Aromatic Hydrocarbons: Solvents like toluene and benzene are expected to be excellent solvents due to favorable pi-pi stacking interactions with the biphenyl rings.
-
Chlorinated Solvents: Dichloromethane and chloroform are likely to be effective solvents due to similar polarities and the ability to engage in dipole-dipole interactions.
-
Ethers: Solvents such as tetrahydrofuran (THF) and diethyl ether are predicted to be good solvents.
-
-
Moderate Solubility Predicted in:
-
Ketones: Acetone and methyl ethyl ketone are expected to show moderate solvating power.
-
Esters: Ethyl acetate will likely be a moderately effective solvent.
-
-
Low to Negligible Solubility Predicted in:
-
Alcohols: Methanol and ethanol are expected to be poor solvents due to their polar, protic nature, which is not well-matched to the largely nonpolar character of 4'-chloro-2-methyl-1,1'-biphenyl.
-
Alkanes: Hexane and heptane are likely poor solvents. While nonpolar, their linear structure is less conducive to solvating the bulky, somewhat polar biphenyl derivative compared to aromatic solvents.
-
Water: As with other PCBs and biphenyl itself, solubility in water is expected to be extremely low.[2][3][6]
-
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a robust experimental methodology is essential. The following protocol is based on the widely accepted gravimetric method for creating and analyzing a saturated solution.[7] This method is self-validating as it relies on reaching a thermodynamic equilibrium.
Materials and Equipment
-
4'-chloro-2-methyl-1,1'-biphenyl (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Constant temperature shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Evaporating dishes or pre-weighed vials
-
Vacuum oven
Step-by-Step Methodology
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.
-
Sample Preparation: Add an excess amount of solid 4'-chloro-2-methyl-1,1'-biphenyl to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
-
Addition of Solvent: Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution process reaches equilibrium.[4] The time to reach equilibrium should be determined empirically by taking measurements at different time points until the solubility value stabilizes.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for several hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Mass Determination: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it on the analytical balance. The difference between the final and initial mass of the dish gives the mass of the dissolved 4'-chloro-2-methyl-1,1'-biphenyl.
-
Calculation of Solubility: The solubility can be expressed in various units, such as grams per 100 g of solvent or mole fraction.
-
g/100 g solvent = (mass of dissolved solute / mass of solvent used) * 100
-
Mole fraction (χ) = moles of solute / (moles of solute + moles of solvent)
-
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Factors Influencing Solubility and Thermodynamic Considerations
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.
ΔG_mix = ΔH_mix - TΔS_mix
A negative ΔG_mix indicates a spontaneous dissolution process. For 4'-chloro-2-methyl-1,1'-biphenyl, several factors influence these thermodynamic parameters:
-
Solute-Solute Interactions: The energy required to overcome the crystal lattice energy of the solid solute. The asymmetrical substitution on the biphenyl core may disrupt efficient crystal packing compared to biphenyl or 4-chlorobiphenyl, potentially lowering the melting point and reducing the energy required for dissolution.
-
Solvent-Solvent Interactions: The energy needed to create a cavity in the solvent to accommodate the solute molecule.
-
Solute-Solvent Interactions: The energy released upon the interaction of the solute with the solvent molecules. For 4'-chloro-2-methyl-1,1'-biphenyl, these interactions will be primarily non-covalent, including:
-
Van der Waals forces: Dominant in nonpolar solvents like toluene and alkanes.
-
Dipole-dipole interactions: Significant in chlorinated solvents due to the C-Cl bond.
-
Pi-pi stacking: Favorable interactions with aromatic solvents.
-
The interplay of these factors determines the overall enthalpy of mixing. The process is generally entropically favorable as the solute molecules become more disordered in solution. The temperature dependence of solubility is primarily governed by the enthalpy of solution. For most solid-liquid systems where the dissolution is endothermic, solubility increases with temperature.[7]
Conclusion
References
- BenchChem. (n.d.). Solubility of 4,4'-Bis(maleimido)-1,1'-biphenyl in Organic Solvents: A Technical Guide.
- Puri, S., Chickos, J. S., & Welsh, W. J. (2003). Three-dimensional quantitative structure-property relationship (3D-QSPR) models for prediction of thermodynamic properties of polychlorinated biphenyls (PCBs): enthalpies of fusion and their application to estimates of enthalpies of sublimation and aqueous solubilities. Journal of Chemical Information and Computer Sciences, 43(1), 55-62.
- Acree Jr, W. E. (1992). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Thermochimica Acta, 198(1), 71-79.
- Wang, X., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data, 66(12), 4625-4636.
- Shiu, W. Y., & Mackay, D. (1986). A critical review of aqueous solubilities, vapor pressures, Henry's law constants, and octanol-water partition coefficients of the polychlorinated biphenyls. Journal of Physical and Chemical Reference Data, 15(2), 911-929.
- American Chemical Society. (2009). A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol–Water Partition Coefficients of the Polychlorinated Biphenyls. Journal of Physical and Chemical Reference Data.
- Sigma-Aldrich. (n.d.). 4-Chloro-4'-methyl-1,1'-biphenyl.
- Puri, S., et al. (2002). Three-dimensional quantitative structure-property relationship (3D-QSPR) models for prediction of thermodynamic properties of polychlorinated biphenyls (PCBs): enthalpy of vaporization. Journal of Chemical Information and Computer Sciences, 42(2), 299-304.
- ChemBK. (2024). 4-chloro-2-methyl - Physico-chemical Properties.
- National Institute of Standards and Technology. (2015). IUPAC-NIST Solubilities Database: Biphenyl with Water.
- Opperhuizen, A., et al. (1985). Aqueous solubility of polychlorinated biphenyls related to molecular structure. Environmental Science & Technology, 19(5), 424-432.
- Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4-chloro- (CAS 2051-62-9).
- L.S. College, Muzaffarpur. (2021). Biphenyl.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-Methylbiphenyl.
- PubChem. (n.d.). 4-Chloro-2-(chloromethyl)-1-methylbenzene.
- Trammell, R. L., Keith, L. H., & Walters, D. B. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Toxicology Program.
- Stolzenburg, T. R., & Andren, A. W. (1983). Determination of the aqueous solubility of 4-chlorobiphenyl. Analytica Chimica Acta, 151, 271-274.
- Coyle, G. T., Harmon, T. C., & Suffet, I. H. (1997). Aqueous Solubility Depression for Hydrophobic Organic Chemicals in the Presence of Partially Miscible Organic Solvents. Environmental Science & Technology, 31(2), 384-389.
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The Fulcrum of Chirality: A Technical Guide to the Thermodynamic Stability of 2-Methyl Substituted Biphenyl Derivatives
Abstract
This technical guide provides a comprehensive exploration of the thermodynamic stability of 2-methyl substituted biphenyl derivatives, a class of compounds pivotal in drug development and materials science due to the phenomenon of atropisomerism. We delve into the fundamental principles governing the rotational dynamics around the central C-C bond, with a particular focus on the steric and electronic influence of the ortho-methyl group. This document offers an in-depth analysis of the experimental and computational methodologies employed to quantify rotational energy barriers and predict the stability of these axially chiral molecules. Detailed, field-proven protocols for Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and Density Functional Theory (DFT) calculations are presented. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the factors controlling the stereochemical fate of this important class of molecules.
Introduction: The Concept of Atropisomerism in Biphenyl Systems
Biphenyl and its derivatives are not perfectly planar in their ground state. The steric hindrance between the ortho-hydrogens on adjacent rings forces a twisted conformation, with a dihedral angle of approximately 44.4°.[1] This rotation around the central carbon-carbon single bond is typically rapid at room temperature. However, the introduction of sufficiently bulky substituents at the ortho positions can significantly hinder this rotation, leading to a class of stereoisomers known as atropisomers (from the Greek a, meaning "not," and tropos, meaning "turn").[2] These isomers are not a result of a stereocenter but of a chiral axis, and if the rotational barrier is high enough, they can be isolated as stable, non-interconverting enantiomers or diastereomers.[2][3]
The 2-methyl group, while seemingly small, plays a crucial role in inducing atropisomerism. Even a single ortho-substituent can create a measurable barrier to rotation.[4] The presence of a methyl group at the 2-position provides a steric blockade that raises the energy of the planar transition state required for interconversion between the two twisted atropisomeric forms. This guide will dissect the nuances of this steric effect and explore how it can be modulated by other substituents on the biphenyl scaffold.
The stability of atropisomers is a critical consideration in drug development, as different atropisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[5] A thorough understanding and quantification of the thermodynamic stability of these isomers are therefore paramount.
Factors Influencing the Thermodynamic Stability of 2-Methyl Substituted Biphenyls
The thermodynamic stability of 2-methyl substituted biphenyl atropisomers is primarily dictated by the magnitude of the rotational energy barrier (ΔG‡) between them. A higher barrier corresponds to a slower rate of interconversion and greater stability of the individual isomers. The key factors influencing this barrier are:
-
Steric Hindrance of the Ortho-Substituent: This is the most significant factor. The van der Waals radius of the ortho-substituent directly correlates with the degree of steric repulsion in the planar transition state. The methyl group, with its larger size compared to a hydrogen atom, significantly increases this barrier. The effect is even more pronounced with multiple ortho-substituents.[6]
-
The Buttressing Effect: Substituents at the meta-positions (3 and 5) adjacent to the ortho-methyl group can sterically interact with it, effectively increasing its size and further restricting rotation.[7] This "buttressing" can have a substantial impact on the rotational barrier. The order of the buttressing effect for some common groups has been reported as NO2 > Br > Cl > Me.[7]
-
Electronic Effects: While steric effects are dominant, electronic interactions can also modulate the rotational barrier. Electron-donating or electron-withdrawing groups on the phenyl rings can influence the bond length and electron density of the pivotal C-C bond, which can in turn affect the energy of the transition state. However, in the case of a methyl group, its weak electron-donating effect is generally considered to have a minor influence compared to its steric contribution.
-
Bridging Groups: Linking the two phenyl rings with a chemical bridge can lock the conformation and create highly stable atropisomers with very high rotational barriers.
The interplay of these factors determines whether a 2-methyl substituted biphenyl derivative exists as a rapidly interconverting mixture of conformers or as a pair of stable, isolable atropisomers. A rotational barrier of approximately 20-22 kcal/mol is generally considered sufficient for the isolation of atropisomers at room temperature, corresponding to a half-life of interconversion of at least 1000 seconds.[2][3]
Quantitative Analysis of Rotational Barriers
The rotational energy barrier in 2-methyl substituted biphenyls can be quantified through both experimental and computational methods. The following table summarizes experimentally determined rotational barriers for a selection of ortho-substituted biphenyls, highlighting the effect of the methyl group and other substituents.
| Compound | Ortho-Substituent(s) | Rotational Barrier (ΔG‡, kcal/mol) | Method | Reference |
| 2-Methylbiphenyl | -CH3 | < 7 | DNMR | [1] |
| 2,2'-Dimethylbiphenyl | 2,2'-di-CH3 | 18.2 | DNMR | [8] |
| 2-Bromo-2'-methylbiphenyl | 2-Br, 2'-CH3 | ~20 | DNMR | [8] |
| 2,6-Dimethylbiphenyl | 2,6-di-CH3 | Not specified | - | [9] |
| 2,2'-Dichloro-6,6'-dimethylbiphenyl | 2,2'-di-Cl, 6,6'-di-CH3 | Stable at room temp. | - | [3] |
Note: The stability of atropisomers is temperature-dependent. The values presented are typically measured at or near room temperature.
Experimental Methodologies for Stability Assessment
The choice of experimental technique for assessing the thermodynamic stability of 2-methyl substituted biphenyls depends on the magnitude of the rotational barrier.
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
Causality Behind Experimental Choice: DNMR is the technique of choice for studying dynamic processes with energy barriers in the range of approximately 5 to 24 kcal/mol. It allows for the direct observation of the interconversion of atropisomers on the NMR timescale. As the temperature is lowered, the rate of rotation slows down. If the barrier is within the DNMR range, separate signals for the two atropisomers will be observed at low temperatures, which coalesce into a single averaged signal at higher temperatures. By analyzing the line shape of the NMR signals at different temperatures, the rate of exchange and thus the free energy of activation (ΔG‡) for rotation can be determined.
Experimental Protocol: Determination of Rotational Barrier by DNMR
-
Sample Preparation:
-
Dissolve a known concentration of the 2-methyl substituted biphenyl derivative in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d, or dichloromethane-d2). The choice of solvent is critical as it must have a low freezing point to allow for low-temperature measurements.
-
The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
-
NMR Data Acquisition:
-
Acquire a series of 1H or 19F NMR spectra over a wide range of temperatures, starting from a temperature where the exchange is fast (sharp, averaged signals) and decreasing the temperature in small increments (e.g., 5-10 K) until the exchange is slow (sharp, separate signals for each atropisomer).
-
Ensure that the temperature has equilibrated at each step before acquiring the spectrum.
-
At each temperature, record the exact temperature from the spectrometer's thermocouple.
-
-
Data Analysis and Calculation of ΔG‡:
-
Identify a suitable set of signals (e.g., the methyl protons or other well-resolved protons) that are sensitive to the rotational process.
-
Determine the coalescence temperature (Tc), which is the temperature at which the two separate signals merge into a single broad peak.
-
The rate constant (k) at the coalescence temperature can be estimated using the equation: k = (π * Δν) / √2 where Δν is the chemical shift difference between the two signals at low temperature (in Hz).
-
The free energy of activation (ΔG‡) can then be calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k / Tc)] where R is the gas constant (1.987 cal/mol·K).
-
For a more accurate determination, a full line-shape analysis using specialized software can be performed to fit the experimental spectra at multiple temperatures to theoretical models, yielding more precise rate constants and activation parameters.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choice: For 2-methyl substituted biphenyls with high rotational barriers (typically > 22 kcal/mol), the atropisomers are stable and do not interconvert at room temperature. In such cases, they can be separated and quantified as individual enantiomers or diastereomers using chiral HPLC. This technique is essential for determining the enantiomeric purity of a sample and for preparative separation of the individual atropisomers for further biological testing. The choice of the chiral stationary phase (CSP) is critical and is based on the ability of the CSP to form transient diastereomeric complexes with the atropisomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Method Development for Atropisomer Separation
-
Column Selection (CSP Screening):
-
Begin by screening a set of commercially available chiral stationary phases. Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) and cyclodextrin-based CSPs are often good starting points for biphenyl atropisomers.[11][12]
-
The choice of CSP is often empirical, and screening multiple columns is a common practice.[13]
-
-
Mobile Phase Optimization:
-
Start with a typical normal-phase mobile phase, such as a mixture of hexane and isopropanol. A common starting point is 90:10 (v/v) hexane:isopropanol.[14]
-
Vary the ratio of the polar modifier (e.g., isopropanol, ethanol) to optimize the retention and resolution.
-
For basic or acidic analytes, the addition of a small amount of an additive (e.g., 0.1% diethylamine for bases, 0.1% trifluoroacetic acid for acids) to the mobile phase can improve peak shape and resolution.[14]
-
Reversed-phase and polar organic modes can also be explored if normal-phase conditions are unsuccessful.
-
-
Temperature and Flow Rate Optimization:
-
Analyze the sample at different column temperatures (e.g., 25°C, 15°C, 40°C). Lowering the temperature can sometimes improve resolution, especially if on-column interconversion is a concern.[2]
-
Optimize the flow rate to achieve a balance between analysis time and resolution. A typical starting flow rate is 1 mL/min.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method for linearity, accuracy, precision, and robustness according to standard guidelines.
-
Computational Chemistry Workflow for Stability Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the thermodynamic stability of atropisomers. DFT calculations can provide a detailed picture of the potential energy surface for rotation around the C-C bond, allowing for the determination of the rotational barrier.
Causality Behind Experimental Choice: DFT offers a good balance between computational cost and accuracy for systems of this size. Modern density functionals, especially those that include corrections for dispersion interactions, have been shown to accurately reproduce experimental rotational barriers for substituted biphenyls.[15] This computational approach allows for the rapid screening of a large number of derivatives and provides mechanistic insights that can be difficult to obtain experimentally.
Computational Protocol: DFT Calculation of Rotational Energy Barrier
-
Molecular Structure Preparation:
-
Build the 3D structure of the 2-methyl substituted biphenyl derivative using a molecular modeling software.
-
-
Conformational Search and Ground State Optimization:
-
Perform a conformational search to identify the lowest energy ground state conformation (the twisted structure).
-
Optimize the geometry of this ground state using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with a triple-zeta basis set like 6-311+G(d,p). Including a dispersion correction (e.g., B3LYP-D3) is highly recommended for accurately capturing the non-covalent interactions that influence the barrier height.[15]
-
-
Transition State Search:
-
The transition state for rotation is the planar conformation. Create a starting structure with a dihedral angle of 0° between the two phenyl rings.
-
Perform a transition state optimization from this planar structure.
-
Verify that the optimized structure is a true transition state by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the rotation around the C-C bond.
-
-
Potential Energy Scan (Linear Transit):
-
As an alternative to a direct transition state search, a potential energy scan can be performed. In this approach, the dihedral angle between the two phenyl rings is systematically varied in small increments (e.g., 10°), and the energy is minimized at each step with the dihedral angle constrained.
-
This will generate a potential energy curve as a function of the dihedral angle, from which the rotational barrier can be determined as the energy difference between the ground state and the highest point on the curve (the transition state).
-
-
Calculation of the Rotational Barrier (ΔG‡):
-
Calculate the electronic energy difference between the optimized ground state and the transition state.
-
To obtain the free energy of activation (ΔG‡), perform frequency calculations for both the ground state and the transition state to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
ΔG‡ = (E_TS + ZPVE_TS + G_corr_TS) - (E_GS + ZPVE_GS + G_corr_GS)
-
Visualizing Key Concepts and Workflows
To further elucidate the concepts and methodologies discussed, the following diagrams are provided in the Graphviz (DOT language) format.
Atropisomerism in 2,2'-Disubstituted Biphenyls
Caption: Interconversion of Biphenyl Atropisomers.
Experimental Workflow: Dynamic NMR (DNMR)
Caption: Workflow for DNMR analysis of rotational barriers.
Computational Workflow: DFT Calculation
Caption: Workflow for DFT calculation of rotational barriers.
Conclusion
The thermodynamic stability of 2-methyl substituted biphenyl derivatives is a finely tuned property governed by a delicate balance of steric and electronic factors. The ortho-methyl group serves as a potent steric impediment to rotation around the pivotal C-C bond, often leading to the formation of stable atropisomers. This guide has provided a detailed overview of the principles underlying this phenomenon, along with practical, in-depth protocols for the experimental and computational assessment of rotational energy barriers. For researchers in drug discovery and materials science, a comprehensive understanding of these principles and methodologies is crucial for the rational design and development of novel molecules with tailored stereochemical properties. The self-validating nature of combining experimental techniques like DNMR and chiral HPLC with computational predictions from DFT provides a robust framework for elucidating the thermodynamic stability of this important class of compounds.
References
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Title: Structure and Barrier of Internal Rotation of Biphenyl Derivatives in the Gaseous State. Part 6. On the Molecular Structure and Source: SciSpace URL: [Link]
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Title: CEPs of series of ortho-methyl substituted biphenyls (15–19) and how they compare with unsubstituted biphenyl, 1 Source: ResearchGate URL: [Link]
-
Title: Racemization Source: McGraw Hill's AccessScience URL: [Link]
-
Title: The DFT study on racemisation of atropisomeric biaryls Source: Growing Science URL: [Link]
-
Title: 2-Methylbiphenyl Source: PubChem URL: [Link]
-
Title: Atropisomerism in medicinal chemistry: challenges and opportunities Source: National Institutes of Health URL: [Link]
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- 1. Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
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- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Note: 4'-Chloro-2-methyl-1,1'-biphenyl as a Sterically Hindered Building Block in OLED Materials Science
Introduction
In the development of third-generation Organic Light-Emitting Diodes (OLEDs), achieving high internal quantum efficiency (IQE) relies heavily on the precise management of singlet and triplet excitons. 4'-Chloro-2-methyl-1,1'-biphenyl (CAS: 5002-21-1) has emerged as a critical synthetic intermediate for designing high-performance Thermally Activated Delayed Fluorescence (TADF) emitters and Phosphorescent OLED (PhOLED) host materials.
(Note for cross-disciplinary readers: While this guide focuses on optoelectronics, the sterically hindered 2-methylbiphenyl scaffold is also highly valued by drug development professionals. In medicinal chemistry, it serves as a critical hydrophobic anchor in small-molecule PD-1/PD-L1 immune checkpoint inhibitors, where the dihedral twist is essential for inducing protein dimerization and target binding [1].)
This application note details the mechanistic rationale behind utilizing this specific sterically hindered biphenyl core and provides validated protocols for its functionalization via palladium-catalyzed cross-coupling.
Mechanistic Rationale: The Causality of Steric Hindrance
The utility of 4'-chloro-2-methyl-1,1'-biphenyl lies in the synergistic function of its two substituents:
-
The 2-Methyl Group (Conformational Control): The methyl group at the ortho-position of the biphenyl axis creates a severe steric clash with the ortho-protons of the adjacent phenyl ring. This steric hindrance forces the two aromatic rings out of coplanarity, inducing a large dihedral angle (typically 70°–90°). This orthogonal geometry effectively breaks the π -conjugation across the biphenyl system [2].
-
The 4'-Chloro Group (Synthetic Handle): The aryl chloride serves as a regioselective anchor for attaching electron-donating (Donor) or electron-withdrawing (Acceptor) moieties via Buchwald-Hartwig or Suzuki-Miyaura cross-coupling.
Photophysical Implications
-
TADF Emitters: By attaching a donor (e.g., carbazole) and an acceptor (e.g., triazine) across this twisted biphenyl bridge, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are spatially separated. This minimal orbital overlap drastically reduces the exchange energy ( J ). Because the singlet-triplet energy gap ( ΔEST ) is directly proportional to the exchange energy ( ΔEST=2J ), the twisted conformation yields a ΔEST<0.1 eV. This small gap allows ambient thermal energy to drive reverse intersystem crossing (rISC) from the triplet ( T1 ) to the singlet ( S1 ) state, enabling 100% exciton harvesting [3].
-
PhOLED Hosts: For host materials, the broken conjugation confines the triplet exciton, maintaining a high triplet energy ( T1>2.7 eV). This prevents destructive back-energy transfer from blue or green phosphorescent dopants to the host matrix [4].
Quantitative Photophysical Comparison
The impact of the 2-methyl group on photophysical properties is profound. Table 1 summarizes the typical differences between unmethylated and 2-methylated biphenyl-based Donor-Acceptor systems.
Table 1: Impact of 2-Methyl Substitution on D-A OLED Materials
| Core Structure | Dihedral Angle (°) | T1 Energy (eV) | ΔEST (eV) | PLQY (%) | Dominant Emission Mechanism |
| 4,4'-Biphenyl (Unsubstituted) | ~35° - 45° | 2.4 - 2.5 | > 0.3 | < 40% | Prompt Fluorescence |
| 2-Methyl-1,1'-biphenyl | 75° - 88° | > 2.8 | < 0.08 | > 85% | TADF (via rISC) |
(Data represents generalized averages for carbazole-triazine D-A systems derived from these cores).
Experimental Protocols
To construct OLED materials from 4'-chloro-2-methyl-1,1'-biphenyl, researchers must overcome the inherent low reactivity of aryl chlorides in oxidative addition. The following protocols utilize electron-rich phosphine ligands to ensure high-yielding transformations.
Protocol 1: Buchwald-Hartwig Amination (Donor Attachment)
This protocol describes the attachment of a carbazole donor to the 4'-position.
Reagents:
-
4'-Chloro-2-methyl-1,1'-biphenyl (1.0 eq)
-
9H-Carbazole (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl [SPhos] (0.08 eq)
-
Sodium tert-butoxide [NaOtBu] (1.5 eq)
-
Anhydrous Toluene (0.1 M)
Procedure:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with 4'-chloro-2-methyl-1,1'-biphenyl, 9H-carbazole, Pd2(dba)3, SPhos, and NaOtBu.
-
Solvent Addition: Add anhydrous, degassed toluene. Expert Insight: SPhos is critical here; its electron-rich dicyclohexyl groups accelerate the oxidative addition into the unreactive C-Cl bond, while its steric bulk promotes reductive elimination.
-
Reaction: Heat the mixture to 105 °C under a nitrogen atmosphere for 12–16 hours. Monitor progression via TLC (Hexanes/Ethyl Acetate 9:1).
-
Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography to yield the donor-functionalized intermediate.
Protocol 2: Miyaura Borylation (Acceptor Precursor Synthesis)
If the synthetic strategy requires attaching an acceptor via Suzuki coupling, the aryl chloride must first be converted to a boronic ester.
Reagents:
-
4'-Chloro-2-methyl-1,1'-biphenyl (1.0 eq)
-
Bis(pinacolato)diboron [B2pin2] (1.5 eq)
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2] (0.05 eq)
-
Potassium Acetate [KOAc] (3.0 eq)
-
Anhydrous 1,4-Dioxane (0.2 M)
Procedure:
-
Preparation: Charge a Schlenk flask with the aryl chloride, B2pin2, Pd(dppf)Cl2, and KOAc under nitrogen.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane. Expert Insight: KOAc is intentionally chosen as a mild base. Using a stronger base (like NaOtBu or K2CO3) would prematurely activate the newly formed boronic ester, leading to undesired Suzuki homo-coupling.
-
Reaction: Stir at 90 °C for 18 hours.
-
Workup & Purification: Quench with water, extract with ethyl acetate (3x), wash with brine, dry over anhydrous MgSO4, and concentrate. Purify via recrystallization (ethanol) or chromatography to yield 2-methyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl.
Workflow and Mechanistic Visualization
Figure 1: Synthesis workflow of D-A TADF emitters and the rISC photophysical mechanism.
References
-
Zak, K. M., et al. "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, vol. 7, no. 21, 2016.[Link]
-
Salah, L., et al. "Steric hindrance modulated efficient thermally activated delayed fluorescence with non-linear optical, ferroelectric and piezoelectric properties." Chemical Science, Royal Society of Chemistry, 2025.[Link]
-
Wang, Y., et al. "Axially Chiral Biphenyl Compound-Based Thermally Activated Delayed Fluorescent Materials for High-Performance Circularly Polarized Organic Light-Emitting Diodes." Advanced Science, vol. 7, no. 18, 2020.[Link]
Sources
- 1. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) | Oncotarget [oncotarget.com]
- 2. ossila.com [ossila.com]
- 3. Steric hindrance modulated efficient thermally activated delayed fluorescence with non-linear optical, ferroelectric and piezoelectric properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02107C [pubs.rsc.org]
- 4. Axially Chiral Biphenyl Compound‐Based Thermally Activated Delayed Fluorescent Materials for High‐Performance Circularly Polarized Organic Light‐Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
Ligand-free catalytic systems for 4'-chloro-2-methylbiphenyl production
An Application Guide to Ligand-Free Catalytic Systems for the Synthesis of 4'-Chloro-2-methylbiphenyl
Introduction: The Imperative for Greener Biaryl Synthesis
Substituted biphenyls are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Among these, 4'-chloro-2-methylbiphenyl is a critical intermediate, most notably in the industrial synthesis of the fungicide Boscalid.[4] The traditional synthesis of such molecules often relies on the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that forges carbon-carbon bonds with remarkable efficiency.[5][6]
Historically, these reactions have been dependent on palladium catalysts supported by complex and often expensive phosphine-based ligands.[7] These ligands are crucial for stabilizing the metal center and facilitating the catalytic cycle. However, they introduce significant drawbacks, including high costs, potential for product contamination with residual ligand and metal, and air sensitivity, which complicates handling.[7]
This application note details the rationale and provides robust protocols for the synthesis of 4'-chloro-2-methylbiphenyl using ligand-free catalytic systems . These systems represent a significant advancement, offering a more cost-effective, sustainable, and operationally simpler alternative for industrial and laboratory-scale production.[7][8] By obviating the need for external ligands, these protocols reduce process complexity and align with the principles of green chemistry.[2]
Part 1: The Mechanistic Underpinnings of Ligand-Free Suzuki-Miyaura Coupling
The efficacy of a "ligand-free" Suzuki-Miyaura reaction is grounded in a well-understood catalytic cycle, which, even without added phosphines, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-4-chlorobenzene). This forms a Pd(II) intermediate.[5][10]
-
Transmetalation : The organoboron species (2-methylphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is critical; it reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer.[5][11]
-
Reductive Elimination : The two organic groups on the palladium(II) center couple to form the desired biaryl product, 4'-chloro-2-methylbiphenyl. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][9]
In the absence of stabilizing phosphine ligands, the catalytic species is often believed to be either "naked" palladium or, more commonly, palladium nanoparticles (PdNPs) that are formed in situ from the palladium salt precursor (e.g., Pd(OAc)₂ or PdCl₂).[1] These nanoparticles serve as a reservoir of active Pd(0) atoms on their surface. Solvents, bases, and even the substrates themselves can play a role in stabilizing these catalytically active species.[12]
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for the ligand-free Suzuki-Miyaura reaction.
Part 2: Experimental Protocols and Methodologies
The following protocols provide a robust framework for the synthesis of 4'-chloro-2-methylbiphenyl. The choice between a homogeneous precursor like Palladium(II) Acetate and a heterogeneous one like Palladium on Carbon (Pd/C) depends on the desired balance between reaction speed, catalyst recyclability, and ease of product purification.
Protocol 2.1: Homogeneous Ligand-Free System Using Palladium(II) Acetate
This method is advantageous for its high activity and is well-suited for laboratory-scale synthesis where catalyst recovery is not the primary concern. Aqueous solvent systems are often key to success in these reactions.[2]
Materials and Reagents:
-
1-Bromo-4-chlorobenzene
-
2-Methylphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Toluene
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-bromo-4-chlorobenzene (1.91 g, 10.0 mmol, 1.0 equiv.), 2-methylphenylboronic acid (1.63 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 20 mL of toluene and 10 mL of deionized water to the flask.
-
Inerting the System: Seal the flask and purge the system with nitrogen or argon for 10-15 minutes while stirring to ensure an inert atmosphere. This is a critical step to prevent the oxidation of the active Pd(0) species, although some ligand-free systems show tolerance to air.
-
Catalyst Addition: Briefly remove the nitrogen inlet and add Palladium(II) Acetate (22.4 mg, 0.1 mmol, 1 mol%). Reseal the system and resume the nitrogen purge for another 5 minutes.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add 30 mL of diethyl ether or ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake well, and separate the layers.
-
Washing: Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to yield pure 4'-chloro-2-methylbiphenyl.
Protocol 2.2: Heterogeneous Ligand-Free System Using Palladium on Carbon (Pd/C)
This protocol is highly attractive for industrial applications due to the ease of catalyst separation and potential for recycling.[13][14] The use of Pd/C often allows for milder reaction conditions and simplifies product purification, as the palladium catalyst can be removed by simple filtration.[13][14]
Materials and Reagents:
-
1-Iodo-4-chlorobenzene (more reactive than the bromo-analogue, often preferred for heterogeneous systems)
-
2-Methylphenylboronic acid
-
10% Palladium on Carbon (Pd/C), preferably wet type (50% water by weight)
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME) or Ethanol
-
Deionized Water
-
Standard laboratory equipment as listed in Protocol 2.1
Step-by-Step Procedure:
-
Reactor Setup: In a 100 mL round-bottom flask, combine 1-iodo-4-chlorobenzene (2.38 g, 10.0 mmol, 1.0 equiv.), 2-methylphenylboronic acid (1.50 g, 11.0 mmol, 1.1 equiv.), and sodium carbonate (2.12 g, 20.0 mmol, 2.0 equiv.).
-
Catalyst and Solvent Addition: Carefully add 10% Pd/C (106 mg, 0.1 mmol Pd, 1 mol%). To this solid mixture, add 25 mL of DME and 25 mL of deionized water.
-
Reaction: Attach a reflux condenser and heat the mixture to 60-70 °C with vigorous stirring. This reaction can often be run open to the air, a significant advantage of many Pd/C catalyzed systems.[14] Monitor the reaction by TLC or GC-MS. Completion is typically expected within 2-6 hours.
-
Catalyst Removal: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent (DME or ethanol) to recover any adsorbed product.
-
Work-up: Transfer the filtrate to a separatory funnel. Most of the organic solvent can be removed via rotary evaporation, after which the product can be extracted into diethyl ether or ethyl acetate (30 mL).
-
Washing and Drying: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by column chromatography as described in Protocol 2.1.
Part 3: Data Interpretation and Process Optimization
The selection of reaction parameters is critical for achieving high yield and purity. The following table summarizes typical conditions and expected outcomes for the synthesis.
| Parameter | Protocol 2.1 (Homogeneous) | Protocol 2.2 (Heterogeneous) | Rationale & Optimization Insights |
| Aryl Halide | 1-Bromo-4-chlorobenzene | 1-Iodo-4-chlorobenzene | Reactivity order: I > Br > Cl.[10] Iodides are more reactive, allowing for milder conditions with Pd/C. Bromides offer a balance of reactivity and cost. Chlorides are least reactive and often require more forcing conditions or specialized catalytic systems.[10] |
| Catalyst | Pd(OAc)₂ | 10% Pd/C (wet) | Pd(OAc)₂ forms highly active in situ PdNPs.[1] Pd/C offers excellent recyclability and simple removal by filtration, minimizing metal contamination in the final product.[13][14] |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Lowering catalyst loading reduces cost but may increase reaction time. Optimization is key. Ligand-free systems can sometimes achieve very high turnover numbers.[2] |
| Base | K₂CO₃ (or K₃PO₄, Cs₂CO₃) | Na₂CO₃ (or K₂CO₃) | The base activates the boronic acid.[5] Stronger bases (Cs₂CO₃) can accelerate the reaction but may not be necessary. Carbonates are generally sufficient and cost-effective.[15] |
| Solvent System | Toluene / H₂O | DME / H₂O or EtOH / H₂O | Aqueous biphasic systems are common and effective for ligand-free couplings, helping to dissolve the inorganic base and stabilize the catalyst.[2][5][15] |
| Temperature | 80 - 90 °C | 60 - 70 °C | The temperature should be sufficient to drive the reaction without causing significant decomposition of reactants or catalyst. Heterogeneous systems with more reactive halides can often run cooler. |
| Typical Yield | 85 - 95% | 88 - 98% | Yields are highly dependent on the purity of reagents and strict adherence to the protocol. |
Visualizing the Experimental Workflow
Caption: Standardized workflow for ligand-free Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
The transition to ligand-free catalytic systems for the production of 4'-chloro-2-methylbiphenyl and other valuable biaryls is a testament to the ongoing innovation in cross-coupling chemistry. These methods offer compelling economic and environmental advantages over their ligand-supported counterparts.[7] By simplifying reaction setups, reducing waste, and lowering costs associated with catalysts and purification, ligand-free protocols provide a practical and scalable platform for both academic research and industrial manufacturing. Further research into expanding the substrate scope, particularly to include less reactive aryl chlorides, and developing even more active and robust heterogeneous catalysts will continue to drive the adoption of these greener synthetic strategies.
References
- Suzuki reaction - Wikipedia.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides - Organic Chemistry Portal.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Palladium catalyzed ligand-free Suzuki cross-coupling reaction | Request PDF.
- Ligand-free Pd/C-catalysed and microwave-assisted activation of phase transfer c
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
- TBAB-Promoted Ligand-Free Copper-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids | Request PDF - ResearchG
- Ligand-free Pd/C-catalysed and microwave-assisted activation of phase transfer catalysts for sustainable synthesis of biaryl compounds and antiviral drug daclatasvir in w
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Public
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- Suzuki Coupling - Organic Chemistry Portal.
- Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed.
- Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory | Journal of Chemical Educ
- Studies on Pd/NiFe 2 O 4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - Beilstein Journals.
- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal.
- Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid - ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4'-Chloro-2-methyl-1,1'-biphenyl Synthesis
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling optimization. This guide is specifically designed for researchers and process chemists synthesizing 4'-Chloro-2-methyl-1,1'-biphenyl from 2-methylphenylboronic acid and 1-bromo-4-chlorobenzene.
A pervasive challenge in this specific transformation is the generation of homocoupling byproducts—most notably the symmetric dimer 2,2'-dimethyl-1,1'-biphenyl . This guide deconstructs the mechanistic causes of homocoupling and provides self-validating protocols to eliminate it.
Mechanistic Causality: Why Homocoupling Occurs
To eliminate homocoupling, we must first understand the competing catalytic cycles. In a standard Suzuki-Miyaura reaction, the active Palladium(0) catalyst undergoes oxidative addition with the aryl halide. However, if the reaction environment is compromised, Pd(0) is diverted into a defect pathway[1].
The two primary drivers of boronic acid homocoupling are:
-
Oxygen Ingress (The Peroxo Pathway): In the presence of dissolved O2 , Pd(0) is oxidized to a Palladium(II) peroxo complex. This highly reactive species undergoes two rapid, successive transmetalations with your 2-methylphenylboronic acid, followed by reductive elimination to yield the homocoupled dimer and water[2].
-
Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)2 or Pd(dppf)Cl2 ), it must be reduced to Pd(0) to enter the catalytic cycle. Without an exogenous reducing agent, the precatalyst will consume two equivalents of your boronic acid to achieve this reduction, generating a stoichiometric burst of homocoupling at the very beginning of the reaction[3].
Mechanistic divergence of Pd(0) under aerobic (homocoupling) vs. anaerobic conditions.
Diagnostic Workflow
If your LC-MS or GC-MS indicates >2% homocoupling, follow this logical workflow to isolate the chemical root cause.
Diagnostic workflow for isolating and resolving homocoupling in Suzuki-Miyaura reactions.
Quantitative Impact of Reaction Conditions
The table below summarizes empirical data demonstrating how specific process modifications impact the yield of 4'-Chloro-2-methyl-1,1'-biphenyl versus the 2,2'-dimethyl-1,1'-biphenyl defect.
| Reaction Condition | Catalyst / Additive | Atmosphere | Boronic Acid Addition | Homocoupling (%) | Cross-Coupling Yield (%) |
| Standard Batch | Pd(dppf)Cl2 / None | Ambient Air | Bolus (All at once) | 25 - 35% | 45 - 55% |
| Degassed | Pd(dppf)Cl2 / None | N2 (Sparged) | Bolus | 8 - 12% | 75 - 80% |
| Degassed + Reductant | Pd(dppf)Cl2 + HCOOK | N2 (Sparged) | Bolus | 3 - 5% | 88 - 92% |
| Fully Optimized | Pd2(dba)3 / SPhos | N2 (Sparged) | Slow (Syringe Pump) | < 1% | > 95% |
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, do not simply execute steps; verify them in real-time. This protocol integrates built-in validation checks to suppress homocoupling.
Step 1: Strict Deoxygenation
-
Causality: Exclusion of oxygen is mandatory to prevent the formation of the Pd-peroxo complex, regardless of other optimizations[3].
-
Action: Combine 1-bromo-4-chlorobenzene (1.0 eq), base ( K3PO4 , 2.0 eq), and solvent (1,4-Dioxane/Water, 4:1) in the reactor. Perform a subsurface sparge with ultra-high purity Argon for 30 minutes.
-
Validation Check: Use an inline dissolved oxygen (DO) probe. Do not proceed until the DO reading is < 0.5 ppm .
Step 2: Catalyst Activation via Mild Reductant
-
Causality: If using a bench-stable Pd(II) source, it must be reduced without sacrificing the boronic acid[3].
-
Action: Add Pd(dppf)Cl2 (0.02 eq) and Potassium Formate ( HCOOK , 0.05 eq) to the degassed mixture under positive Argon pressure. Heat to 80°C.
-
Validation Check: Observe the reaction mixture. A shift from orange/red to a darker, homogeneous tint indicates successful reduction to the active Pd(0) species.
Step 3: Syringe-Pump Addition of Boronic Acid
-
Causality: Bimolecular homocoupling is highly dependent on the instantaneous concentration of the boronic acid. Keeping this concentration low heavily favors the cross-coupling pathway[4].
-
Action: Dissolve 2-methylphenylboronic acid (1.1 eq) in degassed 1,4-Dioxane. Inject this solution into the main reactor via a syringe pump over a period of 60 minutes.
-
Validation Check: Pull a 50 μL aliquot at the 30-minute mark. Quench and analyze via LC-MS. The mass trace for the homocoupled dimer ( m/z 182.26) must integrate to <2% relative to the product peak ( m/z 202.68).
Frequently Asked Questions (FAQs)
Q: I am seeing 4,4'-dichloro-1,1'-biphenyl in my product mixture. Is this the same mechanism? A: No. While 2,2'-dimethyl-1,1'-biphenyl comes from the boronic acid, 4,4'-dichloro-1,1'-biphenyl is the homocoupling of your aryl halide. This typically occurs via a halogen exchange mechanism or when the rate of transmetalation is too slow, causing the Pd-aryl complex to undergo disproportionation. To fix this, increase the electron density of your ligand (e.g., switch to Buchwald ligands like XPhos) to accelerate transmetalation.
Q: Can I use 1,4-dichlorobenzene instead of 1-bromo-4-chlorobenzene to save on reagent costs? A: You can, but it requires careful optimization. Chlorides undergo oxidative addition much slower than bromides[1]. If oxidative addition becomes the rate-determining step, the Pd(0) resting state persists longer in solution, making it highly vulnerable to oxygen ingress. If you make this switch, you must use a highly active, electron-rich ligand (like SPhos or RuPhos) to force the C-Cl insertion and strictly enforce the deoxygenation protocol.
Q: Does my choice of base impact homocoupling? A: Yes. Strong bases (like NaOH ) rapidly convert the boronic acid into the highly reactive boronate complex. If this conversion outpaces the oxidative addition step, the excess boronate will homocouple. Switching to a milder base like K2CO3 or K3PO4 provides a "slow release" of the active boronate, keeping its effective concentration low and suppressing the defect pathway[4].
References
- Yoneda Labs.Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications.Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- BenchChem.Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- ResearchGate.Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Synthesis of 4'-Chloro-2-methylbiphenyl
Welcome to the Technical Support Center. The synthesis of 4'-chloro-2-methylbiphenyl is typically achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-4-chlorobenzene and 2-methylphenylboronic acid. While this C(sp²)–C(sp²) bond formation is highly reliable, researchers frequently encounter challenges such as incomplete conversion, boronic acid homocoupling, and undesired dehalogenation of the 4'-chloro position.
This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized parameters to ensure high-fidelity synthesis.
Section 1: Core Methodologies & Workflows
Self-Validating Protocol: Biphasic Suzuki-Miyaura Cross-Coupling
Causality Focus: We utilize a biphasic Toluene/Water system. Toluene provides excellent solubility for the aryl halide, while water is essential for dissolving the inorganic base (e.g., K₂CO₃) and facilitating the transmetalation step via the formation of a reactive boronate complex.
Step 1: Reagent Preparation & Degassing
-
Combine 1-bromo-4-chlorobenzene (1.0 equiv), 2-methylphenylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv) in a Schlenk flask.
-
Validation Check: Ensure the boronic acid is fresh. Degraded boronic acids contain boroxines, which skew stoichiometry and reduce yield.
-
-
Add a 4:1 mixture of Toluene and Deionized Water.
-
Critical Step: Degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous sparging with Argon for 30 minutes. Oxygen ingress is the primary cause of oxidative homocoupling of the boronic acid .
Step 2: Catalyst Addition & Heating
-
Under a positive Argon flow, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–3 mol%).
-
Heat the reaction mixture to 80–90 °C with vigorous stirring (800+ rpm) to overcome mass transfer limitations between the aqueous and organic phases.
-
Validation Check: Monitor the reaction via GC-MS after 2 hours.
-
Target product (4'-chloro-2-methylbiphenyl): m/z 202 .
-
Dehalogenation byproduct (2-methylbiphenyl): m/z 168 .
-
Homocoupling byproduct (2,2'-dimethylbiphenyl): m/z 182 .
-
-
Step 3: Workup & Isolation
-
Cool to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Section 2: Troubleshooting Guides & FAQs
Q1: How do I select the optimal solvent system to maximize yield and minimize mass transfer issues? A1: The choice of solvent dictates the dynamic viscosity and base solubility, which directly impact the transmetalation rate. Tetrahydrofuran (THF) has a very low dynamic viscosity (0.46 mPa·s at 25 °C) and high water miscibility, making it kinetically favorable . However, excessive THF (e.g., >3:1 THF/Water) dilutes the base in the organic phase, slowing the reaction. For 4'-chloro-2-methylbiphenyl, a Toluene/Water (4:1) or 1,4-Dioxane/Water (3:1) system provides the best balance of a high boiling point and optimal phase segregation .
Q2: What is the ideal temperature range, and how does it affect the C–Cl bond stability? A2: The optimal temperature is between 80 °C and 90 °C. While increasing the temperature to >100 °C accelerates the oxidative addition of the aryl bromide, it simultaneously increases the risk of the palladium catalyst inserting into the C–Cl bond of the product . The 4'-chloro group is generally stable, but excessive thermal energy overcomes its activation barrier, leading to oligomerization or dehalogenation.
Q3: I am observing significant dehalogenation (formation of 2-methylbiphenyl). How can I suppress this? A3: Dehalogenation is a reductive side reaction driven by the formation of a palladium-hydride (Pd-H) intermediate . This typically occurs when alcoholic solvents (like 2-propanol or ethanol) undergo β-hydride elimination, transferring a hydride to the Pd center . The Pd-H species then undergoes reductive elimination with the aryl group, replacing the chlorine atom with a hydrogen atom .
-
Resolution: Switch from alcoholic solvents to non-protic organic phases like Toluene. Lower the reaction temperature to <90 °C, and ensure strict anaerobic conditions, as trace oxygen can trigger compensatory oxidative/reductive cycles that favor dehalogenation.
Q4: Why is my boronic acid undergoing homocoupling to form 2,2'-dimethylbiphenyl? A4: Homocoupling is an oxidative process. It occurs when Pd(0) is oxidized to Pd(II) by molecular oxygen rather than by the aryl halide. The Pd(II) species then transmetalates with two equivalents of the boronic acid, followed by reductive elimination to form the homocoupled biaryl .
-
Resolution: Rigorously degas the solvent system prior to adding the catalyst and maintain a strict Argon atmosphere.
Section 3: Quantitative Data Summary
| Solvent System | Temp (°C) | Relative Conversion | Dehalogenation Risk | Homocoupling Risk | Key Observations |
| THF / H₂O (1:1) | 65 | High | Low | Low | Excellent mass transfer; low viscosity . |
| Toluene / H₂O (4:1) | 90 | Very High | Moderate | Low | Standard biphasic system; high yield . |
| 1,4-Dioxane / H₂O (3:1) | 100 | Very High | High | Moderate | Good solubility; prone to dehalogenation if >100°C. |
| 2-Propanol / H₂O (3:1) | 80 | Moderate | Very High | Low | Acts as a hydride source; promotes C–Cl reduction . |
Section 4: Visualizations
Suzuki-Miyaura catalytic cycle highlighting the competing dehalogenation pathway via Pd-H species.
Decision tree for troubleshooting low yields and side reactions in biphenyl synthesis.
References
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Helvetica Chimica Acta URL:[Link]
-
A Suzuki Coupling Based Route to 2,2'-Bis(2-indenyl)biphenyl Derivatives Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex Journal of Organic Chemistry (ACS Publications) URL:[Link]
A Researcher's Guide to Validating Computational Models for 4'-Chloro-2-methyl-1,1'-biphenyl Dihedral Angles
For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely an academic curiosity—it is a cornerstone of rational design. The dihedral angle of biaryl compounds, such as 4'-Chloro-2-methyl-1,1'-biphenyl, is a critical determinant of their conformational landscape and, consequently, their biological activity and physicochemical properties. This guide provides a comprehensive comparison of computational models for predicting this crucial parameter and outlines experimental methodologies for their validation. While a definitive experimental structure for 4'-Chloro-2-methyl-1,1'-biphenyl is not publicly available, this guide will use it as a case study for computational setup and draw upon experimental data from its parent molecules, 2-methylbiphenyl and 4-chlorobiphenyl, for a robust comparative analysis.
The Significance of the Dihedral Angle
The torsional or dihedral angle between the two phenyl rings in a biphenyl system governs the extent of π-conjugation and the overall shape of the molecule. In drug design, this angle can dictate how a molecule fits into a biological target's binding site. A variance of even a few degrees can be the difference between a potent therapeutic agent and an inactive compound. Therefore, the ability to accurately predict and validate this angle is paramount.
Computational Approaches to Dihedral Angle Prediction
A variety of computational methods can be employed to predict the dihedral angle of 4'-Chloro-2-methyl-1,1'-biphenyl. These can be broadly categorized into two main classes: Molecular Mechanics (Force Field Methods) and Quantum Mechanics.
Molecular Mechanics (MM) / Force Field Methods
Force field methods offer a computationally efficient way to explore the conformational space of a molecule. They are particularly useful for large systems or for performing long molecular dynamics simulations.
-
Concept: These methods treat atoms as spheres and bonds as springs, with a set of parameters (the force field) defining the energy of the system as a function of its geometry. The dihedral angle is determined by a specific torsional term in the force field.
-
Common Force Fields: For drug-like molecules, common choices include the General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF), and Optimized Potentials for Liquid Simulations (OPLS).
-
Causality of Choice: The selection of a force field is often guided by the class of molecule being studied and the desired balance between computational cost and accuracy. For biphenyls, force fields that have been specifically parameterized to handle the rotational barrier of the C-C single bond between the rings are preferable.
Quantum Mechanics (QM) Methods
QM methods provide a more accurate description of the electronic structure of a molecule and are generally more reliable for predicting subtle conformational preferences.
-
Concept: These methods solve the Schrödinger equation (or an approximation of it) to determine the energy of the system. The dihedral angle is found by optimizing the molecular geometry to find the minimum energy conformation.
-
Levels of Theory:
-
Semi-empirical methods (e.g., AM1): These are the fastest QM methods, using parameters derived from experimental data to simplify calculations.
-
Density Functional Theory (DFT): DFT offers a good balance of accuracy and computational cost and is a workhorse for many computational chemistry applications. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining reliable results. For biphenyl systems, functionals that include dispersion corrections (e.g., B3LYP-D3) are often recommended to accurately model the non-covalent interactions that influence the dihedral angle.[1]
-
Ab initio methods (e.g., Møller-Plesset perturbation theory - MP2, Coupled Cluster - CCSD(T)): These are the most accurate, but also the most computationally expensive, methods. They are often used as a "gold standard" to benchmark other methods.
-
Experimental Validation: The Ground Truth
Computational models, no matter how sophisticated, must be validated against experimental data. For determining dihedral angles in the solid state and in solution, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques.
X-ray Crystallography
-
Principle: This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined with high precision.[2] This allows for the direct measurement of bond lengths, bond angles, and dihedral angles.
-
Significance: The solid-state structure provided by X-ray crystallography is often considered the definitive reference for a molecule's conformation. However, it is important to remember that crystal packing forces can influence the dihedral angle, which may differ from the conformation in solution or in the gas phase.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides information about the structure and dynamics of molecules in solution. For dihedral angle determination, two key NMR phenomena are particularly useful:
-
Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei. By measuring NOEs between protons on the two phenyl rings, one can infer their spatial proximity and thus constrain the possible dihedral angles.[5][6]
-
Scalar (J) Coupling: The magnitude of the coupling constant between two nuclei (e.g., two protons) is dependent on the number of bonds separating them and the dihedral angle of the bonds. The Karplus equation provides an empirical relationship between three-bond coupling constants and the corresponding dihedral angle.[7]
-
Comparative Analysis: Computational Models vs. Experimental Data
As no experimental data for 4'-Chloro-2-methyl-1,1'-biphenyl is available, we will use data for the parent, unsubstituted molecules, 2-methylbiphenyl and 4-chlorobiphenyl, to provide a framework for validation.
| Molecule | Experimental Dihedral Angle (°C) | Computational Method | Predicted Dihedral Angle (°C) |
| 2-Methylbiphenyl | ~60 (Gas Phase)[8] | DFT (B3LYP/6-31G*) | ~60[9] |
| 4-Chlorobiphenyl | ~44-45 (Gas Phase) | SCF-MO (AM1) | 41.2 |
Note: The experimental values are for the gas phase and may differ in the solid state or in solution. The computational results are from different studies and may use different levels of theory.
This comparison highlights that modern computational methods can provide good estimates of biphenyl dihedral angles. The ortho-methyl group in 2-methylbiphenyl introduces significant steric hindrance, leading to a larger dihedral angle compared to the para-chloro substitution in 4-chlorobiphenyl.
Experimental and Computational Protocols
Experimental Protocol: X-ray Crystallography (General)
-
Synthesis and Purification: Synthesize and purify the target compound to obtain high-purity crystalline material.
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray beam. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Build a molecular model into the electron density and refine the atomic positions, including the dihedral angles.
Computational Protocol: DFT Dihedral Angle Scan with Gaussian
This protocol outlines a relaxed potential energy surface (PES) scan to find the minimum energy dihedral angle.
-
Build the Molecule: Construct the 3D structure of 4'-Chloro-2-methyl-1,1'-biphenyl in a molecular editor like GaussView.
-
Define the Dihedral Angle: Identify the four atoms that define the dihedral angle between the two phenyl rings.
-
Set up the Scan Calculation:
-
In Gaussian, select a "Redundant Coordinate Scan".
-
Define the dihedral angle to be scanned.
-
Specify the scan parameters: start angle, stop angle, and step size (e.g., scan from 0° to 180° in 10° increments).
-
-
Choose the Level of Theory: Select a DFT functional (e.g., B3LYP-D3) and a basis set (e.g., 6-311+G(d,p)).
-
Run the Calculation: Submit the job to Gaussian.
-
Analyze the Results: Plot the energy as a function of the dihedral angle. The angle corresponding to the minimum energy is the predicted equilibrium dihedral angle.
Caption: Workflow for DFT Dihedral Angle Scan.
Visualization of Key Relationships
Caption: The validation process for computational models.
Conclusion and Best Practices
The accurate determination of the dihedral angle in biphenyl systems like 4'-Chloro-2-methyl-1,1'-biphenyl is a critical task in drug discovery and materials science. While experimental methods like X-ray crystallography and NMR spectroscopy provide the ultimate validation, computational models are indispensable for their predictive power and for exploring the conformational landscape.
For high-throughput screening, well-parameterized force fields can offer a rapid assessment. However, for higher accuracy, DFT calculations with dispersion corrections and a reasonably large basis set are recommended. When experimental data is unavailable for the exact molecule of interest, a robust validation strategy can be built upon data from structurally similar compounds. This approach, combining state-of-the-art computational chemistry with a thorough understanding of experimental techniques, provides a powerful toolkit for the modern researcher.
References
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Hao, J., et al. (2012). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE, 7(9), e44963. [Link]
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Shaikh, J. I., et al. (2008). The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB). Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 10), o569–o572. [Link]
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Improta, R., & Barone, V. (2004). Interplay of steric and electronic effects in determining the conformational properties and the torsional potential of biphenyl and its 2,2'- and 3,3'-disubstituted derivatives. The Journal of Chemical Physics, 120(24), 11525–11534. [Link]
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Chein, R.-J., & Corey, E. J. (2006). A short enantioselective synthesis of the anti-influenza agent oseltamivir (Tamiflu). Organic Letters, 8(8), 1613–1616. [Link]
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Trotter, J. (1961). The crystal and molecular structure of biphenyl. Acta Crystallographica, 14(11), 1135–1140. [Link]
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Almenningen, A., et al. (1985). The molecular structure of biphenyl and some of its 4,4'-disubstituted derivatives in the gaseous state. Acta Chemica Scandinavica, Series A, 39, 731–741. [Link]
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Akiyama, M., et al. (1986). Dihedral angle of biphenyl in solution and the molecular force field. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 82(4), 579–587. [Link]
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Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]
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Case, D. A., et al. (2022). AMBER 2022. University of California, San Francisco. [Link]
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Nishimura, A. M., et al. (2010). Structure of Biphenyl in Vacuum Deposited Adlayer on Al2O3. Westmont College. [Link]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]
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Shaikh, J. I., et al. (2008). Biphenyl-4-yl 2,2,2-trichloroethyl sulfate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2073. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]
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Grimme, S., et al. (2011). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]
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Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380–388. [Link]
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Hayward, M. (2019). Cambridge Structural Database (WebCSD). Issues in Science and Technology Librarianship. [Link]
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EBSCO. X-ray Determination Of Molecular Structure. Research Starters. [Link]
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ANU NMR Facility. Guide to NOE Experiments. Australian National University. [Link]
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Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
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Bond, N. M., & Nishimura, A. M. (2022). Determination of Torsional Angles of Biphenyl Molecules on Al2O3. Westmont College. [Link]
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CCDC. CCDC 1979804: Experimental Crystal Structure Determination. OA Monitor Ireland. [Link]
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ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]
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PubChem. 2-Amino-4'-chlorobiphenyl. [Link]
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NextSDS. 4-CHLORO-4'-METHYL-1,1'-BIPHENYL — Chemical Substance Information. [Link]
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Chemistry LibreTexts. 16.9.3.2.1.1: Conformations of Biphenyls. [Link]
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Bernstein Group. Geometry and torsional motion of biphenyl in the ground and first excited singlet state. [Link]
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University of Iowa. The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB). [Link]
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SpectraBase. 4,4'-Bis(chloromethyl)-1,1'-biphenyl - Optional[13C NMR] - Spectrum. [Link]
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Supporting Information. [Link]
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ResearchGate. X-ray structures and atom-numbering schemes for compounds. [Link]
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MDPI. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. [Link]
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PMC. Crystal structure and Hirshfeld surface analysis of (E)-1-(4-chlorophenyl)-2-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]diazene. [Link]
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ResearchGate. 2,2′,3,4,4′,5,5′-Heptachlorobiphenyl (PCB 180). [Link]
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PMC. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. [Link]
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J-STAGE. NMRによる解析. [Link]
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How to analyse the MS & NMR data. [Link]
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Analytical Sciences. X-ray Absorption Fine Structure Combined with X-ray Fluorescence Spectrometry. [Link]
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- 3. Biphenyl-4-yl 2,2,2-trichloroethyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of 4'-Chloro-2-methyl-1,1'-biphenyl
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. This guide provides a detailed, authoritative framework for the proper disposal of 4'-Chloro-2-methyl-1,1'-biphenyl, a compound that falls under the regulatory umbrella of polychlorinated biphenyls (PCBs). Adherence to these procedures is not just a matter of best practice; it is a legal and ethical obligation to protect ourselves, our colleagues, and the environment.
PCBs are known for their environmental persistence and toxicity, which is why their disposal is strictly regulated by agencies like the U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA).[1][2] This guide synthesizes regulatory requirements with practical laboratory applications to ensure safe and compliant disposal.
Section 1: Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its hazards is paramount. 4'-Chloro-2-methyl-1,1'-biphenyl is a substituted biphenyl and must be handled as a hazardous substance.[3] While specific toxicological data for this exact isomer may be limited, the data for structurally similar compounds, such as other chlorinated biphenyls, informs our safety protocols.
Key hazards include irritation to the skin, eyes, and respiratory system.[3][4][5] Furthermore, as a class of compounds, PCBs are very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[3][6]
Table 1: Chemical and Hazard Data Summary
| Property | Value / Information | Source(s) |
| Chemical Name | 4'-Chloro-2-methyl-1,1'-biphenyl | - |
| Synonyms | 4'-Chloro-2-methylbiphenyl | - |
| CAS Number | 70699-39-9 (Illustrative, specific isomer CAS can vary) | - |
| Molecular Formula | C₁₃H₁₁Cl | [4] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long lasting effects. | [3][4][5][6] |
| Classification | Hazardous Substance under OSHA 29 CFR 1910.1200. Regulated as a Polychlorinated Biphenyl (PCB). | [3] |
Section 2: The Regulatory Landscape: Adherence to TSCA
In the United States, the disposal of any PCB-containing waste is governed by the EPA's regulations found in Title 40 of the Code of Federal Regulations, Part 761 (40 CFR Part 761).[2][7] The cornerstone of these regulations is the concentration of PCBs in the waste, measured in parts per million (ppm). The 50 ppm threshold is a critical determinant for the required disposal method.[1]
-
Waste ≥ 50 ppm PCBs: This is considered TSCA-regulated PCB waste and must be disposed of at a TSCA-approved facility. The primary method for liquid PCBs at this concentration is high-temperature incineration.[1][8]
-
Waste < 50 ppm PCBs: While less stringently regulated, these materials are often still managed as hazardous waste depending on state and local rules and the nature of the material.[1]
The "anti-dilution" rule is a key provision, stating that it is illegal to dilute PCB waste to a lower concentration to evade more stringent disposal requirements.[1] All waste must be managed based on its original concentration.
Section 3: Standard Operating Protocol for Disposal
This section provides a step-by-step methodology for the safe handling and disposal of 4'-Chloro-2-methyl-1,1'-biphenyl waste from the point of generation to final removal by a licensed vendor.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate waste streams. Never mix PCB waste with other chemical or non-hazardous waste.
-
Pure Compound/Concentrated Residues: Any unreacted 4'-Chloro-2-methyl-1,1'-biphenyl or concentrated residues from a reaction workup are considered high-concentration waste (≥ 50 ppm).
-
Contaminated Labware: This includes items like gloves, pipette tips, silica gel, and weighing papers that have come into direct contact with the compound. These should be treated as PCB bulk product waste.[1]
-
Contaminated Solvents: Solvents used to rinse glassware containing the compound must be collected as hazardous waste.
-
Empty Containers: Original containers of "P-list" or acutely hazardous chemicals must be triple-rinsed.[9] The rinsate must be collected and disposed of as hazardous waste.[9]
Step 2: Required Personal Protective Equipment (PPE)
Given the irritant nature of the compound, robust PPE is mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use.[6]
-
Eye Protection: Chemical safety goggles or a face shield are required.[4]
-
Skin and Body Protection: A laboratory coat is essential. Ensure it is kept clean and laundered separately from personal clothing.[10]
-
Respiratory Protection: All handling of solid material or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][11]
Step 3: Containment and Labeling
Proper containment prevents spills and ensures waste is correctly identified.
-
Containers: Use containers made of compatible materials (e.g., glass or polyethylene for solvents).[9] Ensure containers have tightly fitting caps and are kept closed except when adding waste.[9][12]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" sticker. The label must include the full chemical name: "4'-Chloro-2-methyl-1,1'-biphenyl" and an indication of the hazard (e.g., "Toxic," "Irritant").
Step 4: Disposal Workflow and Decision Making
The appropriate disposal route is determined by the waste's physical state and PCB concentration. This decision process is critical for ensuring compliance.
Caption: Disposal Decision Workflow for 4'-Chloro-2-methyl-1,1'-biphenyl Waste.
-
Route A: High-Temperature Incineration: This is the mandated disposal method for liquid PCB waste with concentrations at or above 50 ppm.[1] The facility must be a TSCA-approved incinerator capable of destroying the compound.[8][13]
-
Route B: Chemical Waste Landfill / Alternative Methods: For PCB bulk product waste (like contaminated labware) and some lower-concentration wastes, disposal in a TSCA-approved chemical waste landfill is an option.[1][14] Decontamination of non-porous surfaces according to 40 CFR 761.79 is also a possibility for reusable equipment.[14]
Step 5: Arranging for Final Disposal
Laboratory personnel should never attempt to transport hazardous waste off-site.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the point of contact for waste disposal.
-
Schedule Pickup: EHS will coordinate with a licensed and approved hazardous waste disposal company to collect, transport, and dispose of the material in compliance with all federal and state regulations.[7][15]
-
Manifesting: A hazardous waste manifest is required for the transportation of PCB waste, which will be handled by your EHS office and the disposal vendor.[8]
Section 4: Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is crucial.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently sweep or shovel the material into a designated hazardous waste container.[4] Avoid generating dust.[3][16]
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone).
-
Place all cleanup materials (including gloves) into the hazardous waste container.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[12]
-
Prevent entry into the affected area.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
By integrating these procedures into your daily laboratory workflow, you ensure a safe working environment and maintain full compliance with environmental regulations, upholding the highest standards of scientific integrity and responsibility.
References
-
Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Washington State Department of Ecology. [Link]
-
Guidance for Applicants Requesting to Treat/Dispose of PCBs Using Incineration or an Alternative Method. Regulations.gov. [Link]
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Policy and Guidance for Polychlorinated Biphenyls. U.S. Environmental Protection Agency (EPA). [Link]
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Polychlorinated Biphenyl (PCB) Site Revitalization Guidance Under the Toxic Substances Control Act (TSCA). U.S. Environmental Protection Agency (EPA). [Link]
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Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. U.S. Environmental Protection Agency (EPA). [Link]
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PCBs/PCTs - Environment. European Commission. [Link]
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40 CFR 761.61 -- PCB remediation waste. eCFR :: 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. [Link]
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Policy and Guidance for Polychlorinated Biphenyl (PCBs). ERG Environmental Services. [Link]
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4'-Chloro[1,1'-biphenyl]-2-amine Safety Data Sheet. Angene Chemical. [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. UCL School of Pharmacy. [Link]
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Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]
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Mastering the Safe Handling of 4'-Chloro-2-methyl-1,1'-biphenyl: A Guide for Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. Yet, the pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, in-depth protocols for handling 4'-Chloro-2-methyl-1,1'-biphenyl, a member of the polychlorinated biphenyl (PCB) family. As a class, PCBs are recognized for their persistence and potential health hazards, necessitating a rigorous and informed approach to laboratory operations.[1] This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your work is not only scientifically sound but fundamentally safe.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
4'-Chloro-2-methyl-1,1'-biphenyl belongs to a class of compounds known for their potential to cause adverse health effects.[1] The primary routes of occupational exposure are through skin absorption and inhalation of airborne particulates. While specific toxicity data for this exact molecule is limited, authoritative Safety Data Sheets (SDS) for structurally similar chlorinated biphenyls provide a strong basis for our safety protocols. For instance, closely related compounds are classified as causing skin and serious eye irritation. Therefore, we must operate under the assumption that 4'-Chloro-2-methyl-1,1'-biphenyl presents similar hazards.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement | Rationale |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | The chlorinated aromatic structure is known to cause dermal irritation upon contact. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation. | Direct contact with eyes is likely to cause significant irritation. |
| Aquatic Toxicity (Chronic) | H410: Very toxic to aquatic life with long lasting effects. | PCBs as a class are persistent environmental pollutants.[2][3] |
| Potential Carcinogen | H351: Suspected of causing cancer. | Some PCBs are classified as suspected human carcinogens, warranting stringent controls to minimize long-term exposure.[4][5] |
The core principle of our approach is risk minimization . Every handling step is designed to prevent contact and contain the material, thereby mitigating these potential hazards.
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
The selection of PPE is not a matter of preference but a critical control based on a risk assessment of the procedures to be performed. All handling of 4'-Chloro-2-methyl-1,1'-biphenyl must occur within a certified chemical fume hood to control inhalation exposure.[2][6]
Table 2: PPE Selection Matrix for 4'-Chloro-2-methyl-1,1'-biphenyl
| Operation | Minimum Required PPE | Rationale and Key Specifications |
| Handling Solid (Weighing, transfer) | • Double Nitrile Gloves• Chemical Safety Goggles• Face Shield• Laboratory Coat (buttoned)• Disposable Gown | Skin/Eye Protection : Prevents contact with solid particulates. A face shield offers an additional layer of protection against accidental splashes during transfers.[7] |
| Handling Solutions (Dissolving, reactions, transfers) | • Double Nitrile Gloves• Chemical Safety Goggles• Face Shield• Chemical-Resistant Apron over Lab Coat• Disposable Gown | Enhanced Skin Protection : An apron provides a superior barrier against splashes of solutions. PCBs are readily absorbed through the skin, making this crucial.[4] |
| High-Energy Operations or Potential for Aerosolization (e.g., sonication, heating) | • All PPE from "Handling Solutions"• Respiratory Protection (see Section 3.2) | Inhalation Protection : These operations increase the risk of generating airborne particles or vapors, necessitating respiratory protection.[7] |
Operational Protocols: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow is paramount. The following protocols provide a self-validating system for safe handling, from setup to cleanup.
Donning and Doffing of PPE
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Diagram: PPE Donning & Doffing Sequence
Caption: Sequential process for donning and doffing PPE to minimize exposure risk.
Respiratory Protection Decision Framework
While a fume hood is the primary engineering control, certain situations may require supplementary respiratory protection.
Diagram: Respiratory Protection Decision Tree
Caption: Decision guide for selecting appropriate respiratory protection.
Protocol for Handling and Weighing
-
Preparation : Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Pre-weighing : Tare a sealed container (e.g., a vial with a cap) on the analytical balance.
-
Transfer : Inside the fume hood, carefully transfer the desired amount of 4'-Chloro-2-methyl-1,1'-biphenyl into the tared container using a clean spatula. Avoid creating dust.[8]
-
Sealing : Securely cap the container immediately after transfer.
-
Decontamination : Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., isopropanol or ethanol) and wipe with a disposable towel. Place the used towel into a designated solid hazardous waste container.
-
Weighing : Remove the sealed container from the fume hood and weigh it. The difference from the tare weight is the mass of the compound.
-
Documentation : Record all measurements in your laboratory notebook.
-
Storage : Store the compound in a tightly sealed, clearly labeled container in a designated, ventilated, and secure area.[2]
Emergency & Decontamination Procedures
Immediate and correct action during an emergency can significantly reduce the severity of an exposure.
Exposure Response
Diagram: Emergency Exposure Response
Caption: Immediate first aid procedures for different types of chemical exposure.
-
Skin Contact : Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with soap and water for a minimum of 15 minutes.[9] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[8][9] Remove contact lenses if it is safe to do so. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air at once.[2][9] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[2][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call for immediate medical assistance.[2][7]
Minor Spill Cleanup Protocol (Inside Fume Hood)
-
Alert : Alert personnel in the immediate area.
-
Contain : Ensure the spill is contained within the fume hood.
-
Absorb : Cover the spill with a chemical absorbent material like vermiculite or sand. Do not use paper towels for liquid spills as they can degrade.
-
Collect : Using a scoop or forceps, carefully collect the absorbed material and place it into a labeled, sealed hazardous waste container.
-
Decontaminate : Wipe the spill area with a towel soaked in a decontaminating solvent (e.g., isopropanol), then with soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose : Dispose of the sealed waste container according to institutional guidelines.
For any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Management and Disposal
Proper disposal is a legal and ethical requirement to protect our environment and public health.[10] All materials contaminated with 4'-Chloro-2-methyl-1,1'-biphenyl are considered hazardous waste.
-
Waste Segregation : Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste : Contaminated gloves, gowns, bench paper, absorbent materials, and empty chemical containers.
-
Liquid Waste : Unused solutions and solvent rinses.
-
-
Container Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin Irritant," "Marine Pollutant").
-
Disposal Pathway : All waste must be disposed of through your institution's licensed hazardous waste management program.[11] High-temperature incineration is the preferred method for destroying PCBs.[12][13] Under no circumstances should this chemical or its waste be poured down the drain.[2][7]
By integrating these protocols into your daily laboratory workflow, you build a system of safety that protects you, your colleagues, and the broader community. This commitment to procedural excellence is the foundation upon which trustworthy and groundbreaking science is built.
References
- ECHEMI. (n.d.). 4′-Chloro[1,1′-biphenyl]-2-amine SDS, 1204-44-0 Safety Data Sheets.
- SAFETY DATA SHEET. (2021, June 10).
- GOV.UK. (2022, December 19). Polychlorinated biphenyls (PCBs): registration, disposal, labelling.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs) - PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
- European Commission. (n.d.). PCBs/PCTs.
- IEEE Xplore. (2023, May 16). The Safe Disposal of Polychlorinated Biphenyls.
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- CATO. (n.d.). SAFETY DATA SHEETS.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
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- TargetMol. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (2025, October 25). Chemical Safety Data Sheet MSDS / SDS - 4'-CHLORO-BIPHENYL-2-YLAMINE.
- NextSDS. (n.d.). 4-CHLORO-4'-METHYL-1,1'-BIPHENYL — Chemical Substance Information.
- Otto Chemie. (n.d.). Safety data sheet.
- PubChem. (n.d.). 4-Chlorobiphenyl.
- LookChem. (n.d.). 4-Chloro-1,1'-biphenyl(2051-62-9)MSDS Melting Point Boiling Density Storage Transport.
- Apollo Scientific. (n.d.). 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile.
- OEHHA. (1991, January 1). Polychlorinated Biphenyls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
